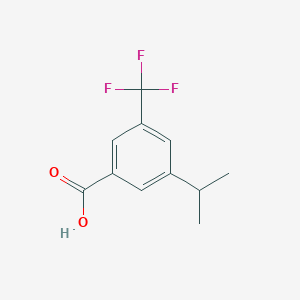

3-Isopropyl-5-(trifluoromethyl)benzoic acid

Description

Contextualization within Fluorinated Benzoic Acid Chemistry

Fluorinated benzoic acids represent a critical class of compounds in chemical research, primarily due to the profound effects that fluorine substitution has on the physicochemical properties of the parent molecule. The incorporation of fluorine or fluorine-containing groups, such as the trifluoromethyl (-CF3) group, can dramatically alter a compound's acidity, lipophilicity, metabolic stability, and binding interactions. hovione.comnbinno.com In the case of 3-Isopropyl-5-(trifluoromethyl)benzoic acid, the presence of the -CF3 group places it firmly within this area of study.

Significance of Trifluoromethyl and Isopropyl Moieties in Organic Synthesis and Chemical Biology Scaffolds

The trifluoromethyl (-CF3) and isopropyl groups are considered "privileged" moieties in medicinal chemistry and organic synthesis, each conferring distinct and advantageous properties to a molecular scaffold. mdpi.com

The Trifluoromethyl Group: The -CF3 group is a bioisostere for methyl and chloro groups and is frequently incorporated into drug candidates to enhance their pharmacological profiles. wikipedia.org Its key contributions include:

Increased Lipophilicity: The -CF3 group is highly lipophilic, which can improve a molecule's ability to cross biological membranes, leading to better absorption and distribution. nbinno.com

Enhanced Metabolic Stability: The strength of the C-F bond makes the trifluoromethyl group resistant to metabolic breakdown, often extending the half-life of a drug. nbinno.commdpi.com

Modulation of Electronic Properties: As a potent electron-withdrawing group, it can significantly alter the pKa of nearby functional groups and influence binding interactions with biological targets. hovione.comwikipedia.orgnbinno.com

Binding Affinity: The unique properties of the -CF3 group can lead to stronger and more selective binding to target proteins. mdpi.com

The Isopropyl Group: The isopropyl group, a secondary alkyl group, is also a common feature in bioactive molecules. Its importance stems from its steric and hydrophobic characteristics:

Steric Influence: The bulk of the isopropyl group can be used to control the conformation of a molecule, orienting other functional groups for optimal interaction with a receptor or enzyme active site.

Receptor Binding: The hydrophobic nature of the isopropyl group allows it to participate in van der Waals interactions within the hydrophobic pockets of protein binding sites, contributing to binding affinity.

The combination of both a strongly electron-withdrawing, metabolically stable -CF3 group and a sterically influential, hydrophobic isopropyl group on a single benzoic acid scaffold makes this compound a molecule of significant interest for synthetic and medicinal chemists.

Overview of Research Trajectories for Substituted Arylcarboxylic Acids

Substituted arylcarboxylic acids, including benzoic acid derivatives, are foundational structures in a wide array of chemical research fields. Their research trajectories are diverse and continue to expand, driven by their utility as synthetic intermediates and their inherent biological activities.

One major research trend involves their use as building blocks in the synthesis of more complex molecules. The carboxylic acid group is highly versatile and can be readily converted into other functional groups such as esters, amides, and acyl chlorides, making these compounds valuable starting materials for creating libraries of new chemical entities. ossila.com For instance, they are used as precursors for agrochemicals, dyes, and food additives. mdpi.com

In medicinal chemistry, substituted arylcarboxylic acids are a common feature in many approved drugs and investigational compounds. They are explored for a vast range of therapeutic applications, including as anti-inflammatory agents, enzyme inhibitors, and receptor antagonists. nih.gov A significant area of research is focused on how different substitution patterns on the aromatic ring affect the biological activity and pharmacokinetic properties of the molecule. This structure-activity relationship (SAR) analysis is fundamental to modern drug discovery.

Furthermore, recent research has focused on developing new and more efficient methods for the synthesis of these compounds, including novel carboxylation techniques. nih.gov The ability to selectively introduce a carboxylic acid group onto a substituted aromatic ring is a key challenge that continues to drive innovation in synthetic organic chemistry.

Data and Properties

Below is a comparative table of this compound and related fluorinated benzoic acid derivatives.

| Property | This compound | 3-(Trifluoromethyl)benzoic acid | 3-Methyl-5-(trifluoromethyl)benzoic acid | 3-Fluoro-5-(trifluoromethyl)benzoic acid |

| CAS Number | 219593-78-3 | 454-92-2 | 349-65-5 | 161622-05-5 |

| Molecular Formula | C11H11F3O2 | C8H5F3O2 | C9H7F3O2 | C8H4F4O2 |

| Molecular Weight | 232.20 g/mol | 190.12 g/mol | 204.15 g/mol | 208.11 g/mol |

| Structure |

Data sourced from PubChem and other chemical suppliers. ossila.comuni.lunih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-yl-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O2/c1-6(2)7-3-8(10(15)16)5-9(4-7)11(12,13)14/h3-6H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXEKUPCEXHYDHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369784-77-9 | |

| Record name | 3-Isopropyl-5-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reactivity of 3 Isopropyl 5 Trifluoromethyl Benzoic Acid

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of 3-Isopropyl-5-(trifluoromethyl)benzoic acid is deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing groups: the carboxylic acid and the trifluoromethyl group. Both of these substituents are meta-directing. Consequently, electrophilic attack is predicted to occur at the positions meta to both groups, which are the C2, C4, and C6 positions. However, the C4 and C6 positions are sterically hindered by the adjacent isopropyl and trifluoromethyl groups, respectively. Therefore, substitution is most likely to occur at the C2 position.

While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented in publicly available literature, the principles of physical organic chemistry allow for predictions of its behavior. For instance, in a nitration reaction, typically carried out with a mixture of concentrated nitric and sulfuric acids, the nitro group would be expected to be introduced at the C2 position. truman.edu

Nucleophilic Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of nucleophilic acyl substitution reactions, enabling the synthesis of a wide range of derivatives.

Esterification Reactions for Alkyl and Aryl Esters

This compound can be converted to its corresponding esters through various standard esterification methods. One common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. For example, the reaction with methanol (B129727) or ethanol (B145695) would yield methyl 3-isopropyl-5-(trifluoromethyl)benzoate and ethyl 3-isopropyl-5-(trifluoromethyl)benzoate, respectively. youtube.comresearchgate.net

Alternatively, esters can be prepared by first converting the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂), followed by reaction with the desired alcohol. Another efficient method involves the reaction of the carboxylate salt of the acid with an alkyl halide.

Below is a table summarizing representative esterification reactions.

| Alcohol/Reagent | Product | Reaction Conditions | Reference(s) |

| Methanol | Methyl 3-isopropyl-5-(trifluoromethyl)benzoate | Acid catalyst (e.g., H₂SO₄), heat | youtube.com |

| Ethanol | Ethyl 3-isopropyl-5-(trifluoromethyl)benzoate | Acid catalyst (e.g., H₂SO₄), heat | researchgate.net |

| Isopropylamine (B41738) | 3-amino-N-isopropyl-5-(trifluoromethyl)benzamide | Coupling agents (e.g., HATU) | vulcanchem.com |

Amidation Reactions for Amide Derivatives

The synthesis of amides from this compound can be achieved by reacting it with an amine. Direct reaction of the carboxylic acid with an amine is generally not efficient and requires high temperatures. A more common and effective approach is to first activate the carboxylic acid. This can be done by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with the desired amine to form the amide.

Another widely used method involves the use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate the formation of the amide bond under milder conditions. For instance, the reaction of this compound with isopropylamine in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) would yield 3-amino-N-isopropyl-5-(trifluoromethyl)benzamide. vulcanchem.com

A representative amidation reaction is detailed in the table below.

| Amine | Product | Reaction Conditions | Reference(s) |

| Isopropylamine | 3-amino-N-isopropyl-5-(trifluoromethyl)benzamide | Coupling agents (e.g., HATU) | vulcanchem.com |

Reduction and Oxidation Reactions of the Carboxylic Acid Group

The carboxylic acid group of this compound can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents such as sodium borohydride (B1222165) are generally ineffective. masterorganicchemistry.comambeed.comlibretexts.orgyoutube.com The reaction with LiAlH₄ would yield (3-isopropyl-5-(trifluoromethyl)phenyl)methanol.

The carboxylic acid group is already in a high oxidation state and is generally resistant to further oxidation under standard conditions.

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl group is known for its high stability and is generally unreactive under many conditions. However, under forcing conditions, it can undergo hydrolysis to a carboxylic acid group. This transformation typically requires strong acids, such as fuming sulfuric acid, often in the presence of a catalyst like boric acid. nih.govgoogle.comgoogle.com In the case of this compound, such a reaction would lead to the formation of 3-isopropylisophthalic acid. The reactivity of the trifluoromethyl group can be influenced by the other substituents on the aromatic ring. nih.gov

Reactions at the Isopropyl Moiety

The isopropyl group attached to the benzene ring has a benzylic hydrogen atom, which makes it susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the isopropyl group to a carboxylic acid. youtube.comyoutube.comyoutube.com This reaction would convert this compound into 5-(trifluoromethyl)isophthalic acid. For the oxidation to occur, the presence of at least one benzylic hydrogen is crucial. youtube.com

Functional Group Interconversions and Derivatization Strategies

The synthetic utility of this compound is significantly enhanced by the chemical reactivity of its three key functional components: the carboxylic acid group, the isopropyl substituent, and the trifluoromethyl-substituted aromatic ring. These sites allow for a variety of functional group interconversions and derivatization strategies, enabling the creation of a diverse range of derivatives for various applications. The reactivity of each site can be selectively addressed through the careful choice of reagents and reaction conditions.

Transformations of the Carboxylic Acid Group

The carboxylic acid moiety is the most versatile functional group for derivatization. Standard transformations allow for its conversion into esters, amides, acyl halides, and alcohols, which serve as key intermediates for further synthetic modifications.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), is a common approach. Alternatively, solid acid catalysts, such as modified montmorillonite (B579905) clays, can be used for solvent-free esterification with alcohols like methanol or benzyl (B1604629) alcohol. ijstr.orgmdpi.com

Amidation: Amide derivatives are readily synthesized from the parent carboxylic acid. Direct condensation with an amine can be achieved, sometimes under high temperatures. mdpi.com More commonly, the carboxylic acid is first activated to facilitate amide bond formation. This can be done by converting the acid to an acyl chloride, which then reacts readily with a primary or secondary amine. Coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can also be employed to promote the reaction between the carboxylic acid and an amine under milder conditions.

Conversion to Acyl Halides: The synthesis of 3-isopropyl-5-(trifluoromethyl)benzoyl chloride is a crucial step for producing many other derivatives. This transformation is typically accomplished by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). echemi.comyoutube.comchemguide.co.ukcommonorganicchemistry.com The resulting acyl chloride is a highly reactive intermediate, susceptible to nucleophilic attack by alcohols, amines, and other nucleophiles. ossila.com

Reduction to Alcohols: The carboxylic acid group can be reduced to a primary alcohol, yielding (3-isopropyl-5-(trifluoromethyl)phenyl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. Milder conditions or alternative reagents may be required to avoid reduction of other functional groups if present. youtube.com The selective reduction to the corresponding aldehyde is more challenging but can be achieved from activated carboxylic acid derivatives like acyl chlorides or esters using specific reducing agents like diisobutylaluminium hydride (DIBAL-H). youtube.com

| Starting Material | Transformation | Reagents & Conditions | Product |

|---|---|---|---|

| This compound | Esterification | R'OH, H⁺ (e.g., H₂SO₄) or solid acid catalyst, heat | Alkyl 3-isopropyl-5-(trifluoromethyl)benzoate |

| Amidation | 1. SOCl₂ or (COCl)₂ 2. R'R''NH | N,N-dialkyl-3-isopropyl-5-(trifluoromethyl)benzamide | |

| Acyl Halide Formation | SOCl₂ or (COCl)₂, heat | 3-Isopropyl-5-(trifluoromethyl)benzoyl chloride | |

| Reduction to Alcohol | LiAlH₄, then H₃O⁺ | (3-Isopropyl-5-(trifluoromethyl)phenyl)methanol |

Reactions Involving the Aromatic Ring and Substituents

The aromatic ring itself, along with the isopropyl and trifluoromethyl groups, can undergo specific transformations, although the strong deactivating effect of the trifluoromethyl and carboxyl groups influences the ring's reactivity towards electrophiles.

Electrophilic Aromatic Substitution: The directing effects of the existing substituents govern the position of any further substitution on the aromatic ring. The isopropyl group is an activating, ortho, para-director, while the carboxylic acid and trifluoromethyl groups are deactivating, meta-directors. youtube.comyoutube.com Given the 1,3,5-substitution pattern, the remaining positions (2, 4, and 6) are all ortho to the isopropyl group and meta to the trifluoromethyl group. The carboxylic acid is meta to positions 2 and 6, and ortho to position 4. The combined deactivating effects of the -COOH and -CF₃ groups make electrophilic aromatic substitution challenging. However, under forcing conditions (e.g., strong nitrating or halogenating agents), substitution may occur, likely directed by the activating isopropyl group to the less sterically hindered 4-position.

Benzylic Oxidation of the Isopropyl Group: The isopropyl group possesses a benzylic hydrogen, which is susceptible to oxidation. Treatment with strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), under harsh conditions can oxidize the isopropyl group. masterorganicchemistry.comyoutube.com Depending on the reaction conditions, this can lead to the formation of a ketone (3-(1-hydroxy-1-methylethyl)-5-(trifluoromethyl)benzoic acid after initial oxidation and subsequent dehydration) or, with complete cleavage, can convert the isopropyl group into a second carboxylic acid group, yielding 5-(trifluoromethyl)isophthalic acid. youtube.commasterorganicchemistry.com

Reactivity of the Trifluoromethyl Group: The trifluoromethyl group is exceptionally stable and generally unreactive to most common reagents used in functional group interconversions. acs.orgtcichemicals.com Its high stability is a key reason for its incorporation into many functional molecules. Transformations of the -CF₃ group, such as hydrolysis to a carboxylic acid, require extreme conditions like treatment with superacids and are not typically employed as a derivatization strategy. nih.gov

| Starting Material | Transformation | Reagents & Conditions | Potential Product |

|---|---|---|---|

| This compound | Electrophilic Aromatic Substitution (e.g., Nitration) | HNO₃, H₂SO₄ (forcing conditions) | 3-Isopropyl-4-nitro-5-(trifluoromethyl)benzoic acid |

| Benzylic Oxidation | KMnO₄, heat | 5-(Trifluoromethyl)isophthalic acid |

Spectroscopic and Structural Elucidation of 3 Isopropyl 5 Trifluoromethyl Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, one can map out the carbon-hydrogen framework and identify the electronic environment of specific atoms.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 3-isopropyl-5-(trifluoromethyl)benzoic acid, the spectrum is expected to show distinct signals for the carboxylic acid proton, the aromatic protons, and the protons of the isopropyl group.

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet far downfield, generally in the range of 10-13 ppm. Its chemical shift can be sensitive to solvent and concentration.

Aromatic Protons: The benzene (B151609) ring has three protons at positions 2, 4, and 6. The electron-withdrawing trifluoromethyl and carboxylic acid groups, along with the electron-donating isopropyl group, will influence their chemical shifts. The proton at C2, positioned between two electron-withdrawing groups, is expected to be the most deshielded. The protons at C4 and C6 will also appear as distinct signals, likely as singlets or finely split multiplets due to small long-range couplings.

Isopropyl Group Protons (-CH(CH₃)₂): This group will produce two signals. The single methine proton (-CH) will appear as a septet due to coupling with the six equivalent methyl protons. The six methyl protons (-CH₃) will appear as a doublet, coupled to the single methine proton.

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 10.0 - 13.0 | Broad Singlet | 1H | -COOH |

| ~8.3 | Singlet | 1H | Ar-H (H-2) |

| ~8.1 | Singlet | 1H | Ar-H (H-6) |

| ~7.9 | Singlet | 1H | Ar-H (H-4) |

| 3.1 - 3.3 | Septet | 1H | -CH(CH₃)₂ |

| ~1.3 | Doublet | 6H | -CH(CH₃)₂ |

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum for this compound is expected to show 9 distinct signals, as symmetry would make the two methyl carbons of the isopropyl group equivalent.

Carboxyl Carbon (-COOH): This carbon is deshielded and appears in the 165-175 ppm region.

Trifluoromethyl Carbon (-CF₃): This carbon's signal is split into a quartet due to coupling with the three fluorine atoms (¹JCF) and is found around 120-130 ppm.

Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbons directly attached to the substituents (C1, C3, C5) will have distinct chemical shifts from those bearing protons (C2, C4, C6). The carbon attached to the CF₃ group (C5) will show further coupling to fluorine.

Isopropyl Carbons: The methine carbon (-CH) will appear around 30-35 ppm, while the equivalent methyl carbons (-CH₃) will be found further upfield, around 23-25 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~170 | -COOH |

| ~152 | Ar-C (C-3) |

| ~135 | Ar-C (C-6) |

| ~132 (q) | Ar-C (C-5) |

| ~131 | Ar-C (C-1) |

| ~128 | Ar-C (C-2) |

| ~125 | Ar-C (C-4) |

| ~123 (q, ¹JCF ≈ 272 Hz) | -CF₃ |

| ~34 | -CH(CH₃)₂ |

| ~24 | -CH(CH₃)₂ |

¹⁹F NMR is highly specific for fluorine-containing compounds. Since all three fluorine atoms in the trifluoromethyl group are chemically equivalent and not coupled to any nearby protons, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet. Based on data for similar compounds like 3,5-bis(trifluoromethyl)benzoic acid, the chemical shift would be anticipated around -63 ppm relative to CFCl₃. bipm.org

While one-dimensional spectra provide foundational data, 2D NMR experiments are essential to unambiguously connect the signals and confirm the structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. A key correlation would be observed between the septet of the isopropyl methine proton and the doublet of the methyl protons, confirming the isopropyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would definitively link the proton signals to their corresponding carbon signals, for example, connecting the aromatic proton signals to the C2, C4, and C6 carbon signals and the isopropyl proton signals to the methine and methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for piecing together the molecular skeleton. Expected key correlations include:

The isopropyl methine proton to aromatic carbons C3, C4, and C2.

Aromatic proton H4 to carbons C2, C6, and the isopropyl methine carbon.

Aromatic proton H2 to the carboxyl carbon (-COOH) and carbon C4.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR spectroscopy measures the vibrations of bonds within a molecule, providing a fingerprint of the functional groups present. The IR spectrum of this compound would be dominated by absorptions from the carboxylic acid, the aromatic ring, the isopropyl group, and the trifluoromethyl group.

Table 3: Predicted IR Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| 2970-2870 | C-H stretch | Isopropyl Group |

| ~1710 (strong) | C=O stretch | Carboxylic Acid |

| ~1600, ~1470 | C=C stretch | Aromatic Ring |

| 1100-1350 (strong) | C-F stretch | Trifluoromethyl Group |

| ~920 (broad) | O-H bend | Carboxylic Acid Dimer |

The most characteristic feature would be the very broad O-H stretching band from 2500-3300 cm⁻¹, which is typical for hydrogen-bonded carboxylic acid dimers in the solid state. A strong, sharp absorption around 1710 cm⁻¹ for the carbonyl (C=O) stretch is also definitive. The presence of strong absorptions in the 1100-1350 cm⁻¹ region would confirm the C-F bonds of the trifluoromethyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns. For this compound (C₁₁H₁₁F₃O₂), the monoisotopic mass is calculated to be 232.0711 Da. uni.lu

High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement. In an electron ionization (EI) experiment, the molecule would first form a molecular ion (M⁺˙) at m/z = 232. Subsequent fragmentation would likely involve the loss of stable neutral molecules or radicals.

Molecular Ion (M⁺˙): A peak at m/z ≈ 232 would correspond to the intact molecule.

Loss of a Methyl Group: A common fragmentation for isopropyl groups is the loss of a methyl radical (•CH₃), which would result in a fragment at m/z = 217 (M-15). This fragment would be a stable benzylic carbocation.

Loss of the Carboxyl Group: Cleavage of the carboxyl group as •COOH would lead to a fragment at m/z = 187 (M-45).

Loss of Water: If the carboxyl proton rearranges, a loss of water (H₂O) could occur, leading to a peak at m/z = 214 (M-18).

Table 4: Predicted Mass Spectrometry Data for this compound

| Predicted m/z | Assignment |

|---|---|

| 232 | [M]⁺˙ (Molecular Ion) |

| 217 | [M - CH₃]⁺ |

| 187 | [M - COOH]⁺ |

| 145 | Fragment corresponding to trifluoromethyl-toluene structure |

In electrospray ionization (ESI), common adducts would be observed, such as [M+H]⁺ at m/z ≈ 233.0784 and [M-H]⁻ at m/z ≈ 231.0638. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of benzoic acid and its derivatives is characterized by distinct bands in the ultraviolet region, which are sensitive to the nature and position of substituents on the aromatic ring. Generally, benzoic acids exhibit a strong primary absorption band (B-band) around 230 nm and a weaker secondary band (C-band) at approximately 270-280 nm. researchgate.netrsc.org The presence of isopropyl and trifluoromethyl groups at the 3- and 5-positions of the benzoic acid ring is expected to influence the position and intensity of these absorption maxima.

Substituents on the benzene ring can cause a shift in the absorption bands to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift). The trifluoromethyl group is a deactivating group, while the isopropyl group is an activating group. The interplay of their electronic effects (inductive and mesomeric) will determine the net effect on the electronic transitions of the benzoic acid chromophore.

Studies on isomers of (trifluoromethyl)benzoic acid have shown that the position of the trifluoromethyl group significantly affects the UV-Vis absorption spectrum. For instance, the ortho, meta, and para isomers display different absorption profiles in the 190 nm to 300 nm range. researchgate.net Similarly, the absorption maximum of benzoic acid is influenced by the solvent environment; for example, the maximum wavelength is reported at 225 nm in ethyl alcohol and 235 nm in isopropyl alcohol. dergipark.org.tr

Based on the available data for related compounds, the anticipated UV-Vis absorption data for this compound in a polar solvent like ethanol (B145695) is presented below. It is important to note that these are estimated values based on the expected electronic effects of the substituents.

| Band | Anticipated λmax (nm) | Electronic Transition |

|---|---|---|

| B-band | ~230-240 | π → π |

| C-band | ~275-285 | n → π |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

The solid-state structure of this compound, as would be determined by X-ray crystallography, is expected to exhibit characteristic features common to many benzoic acid derivatives. These include the formation of hydrogen-bonded dimers and specific conformational arrangements influenced by the steric and electronic nature of the substituents.

In the crystalline state, benzoic acids typically form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two molecules. nih.govresearchgate.net This results in a recognizable R²₂(8) graph-set motif. The O—H···O hydrogen bond distances in such dimers are generally in the range of 2.6 to 2.7 Å. researchgate.net

The crystal structure of 4-nitro-3-(trifluoromethyl)benzoic acid reveals how the trifluoromethyl group can influence the orientation of other functional groups. researchgate.net While the nitro group is different from an isopropyl group, this structure provides insight into the types of intermolecular contacts that can be expected.

Below is a table summarizing the expected crystallographic parameters for this compound, extrapolated from data on analogous compounds.

| Parameter | Anticipated Value/Feature | Reference Compound(s) |

|---|---|---|

| Crystal System | Monoclinic or Triclinic | 2-(Trifluoromethyl)benzoic acid nih.gov |

| Space Group | P2₁/c or P-1 | Common for substituted benzoic acids ucl.ac.uk |

| Supramolecular Motif | Centrosymmetric hydrogen-bonded dimers (R²₂(8)) | Benzoic acid and its derivatives nih.govresearchgate.net |

| O—H···O distance | ~2.6 - 2.7 Å | 4-Nitro-2-(trifluoromethyl)benzoic acid researchgate.net |

| Conformation | Potential non-planar arrangement of the carboxylic acid group relative to the benzene ring | 2-(Trifluoromethyl)benzoic acid nih.gov |

Computational Chemistry and Theoretical Studies on 3 Isopropyl 5 Trifluoromethyl Benzoic Acid

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and other related properties. For a molecule like 3-Isopropyl-5-(trifluoromethyl)benzoic acid, DFT methods such as B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), offer a balance of accuracy and computational efficiency for predicting its geometry, electronic orbitals, and reactivity. niscpr.res.inmdpi.comajchem-a.com

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the ground state geometry. For this compound, this involves determining the most stable bond lengths, bond angles, and dihedral angles.

Conformational analysis is particularly important for this molecule due to the presence of flexible substituent groups: the isopropyl group and the carboxylic acid group. Rotation around the single bonds connecting these groups to the benzene (B151609) ring can lead to different spatial arrangements, or conformers, each with a distinct energy level.

Rotation of the Carboxylic Acid Group: The orientation of the carboxylic acid group relative to the aromatic ring is a key conformational feature. The group can be coplanar with the ring or twisted. Computational studies on similar benzoic acid derivatives have shown that different conformations can arise from the rotation of substituents, leading to conformational polymorphism in the solid state. nih.gov

Rotation of the Isopropyl Group: The isopropyl group also has rotational freedom around the C-C bond connecting it to the ring. Staggered and eclipsed conformations relative to the ring will have different steric interactions and thus different energies.

| Parameter | Typical Calculated Value |

|---|---|

| C=O Bond Length | ~1.21 Å |

| C-O Bond Length | ~1.35 Å |

| O-H Bond Length | ~0.97 Å |

| Aromatic C-C Bond Length | ~1.39 - 1.41 Å |

| C-CF3 Bond Length | ~1.50 Å |

| C-F Bond Length | ~1.35 Å |

| O=C-O Bond Angle | ~122° |

| C-O-H Bond Angle | ~108° |

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). niscpr.res.in The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.comnih.gov

For this compound:

HOMO: The HOMO is expected to be primarily localized on the electron-rich aromatic benzene ring.

LUMO: The LUMO is anticipated to be distributed over the electron-withdrawing trifluoromethyl (-CF₃) and carboxylic acid (-COOH) groups. mdpi.com This distribution indicates that these are the most probable sites for a nucleophilic attack.

HOMO-LUMO Gap (ΔE): A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide valuable insights into the molecule's behavior in chemical reactions. nih.gov

| Parameter | Formula | Typical Value (eV) | Description |

|---|---|---|---|

| EHOMO | - | ~ -7.0 to -8.0 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | - | ~ -1.5 to -2.5 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 5.0 to 6.0 | Indicates chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | ~ 7.0 to 8.0 | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | ~ 1.5 to 2.5 | Energy released when an electron is added |

| Chemical Hardness (η) | (I - A) / 2 | ~ 2.5 to 3.0 | Measures resistance to change in electron configuration |

| Chemical Softness (S) | 1 / (2η) | ~ 0.16 to 0.20 | Reciprocal of hardness, indicates higher reactivity |

| Electronegativity (χ) | (I + A) / 2 | ~ 4.25 to 5.25 | Ability to attract electrons |

| Electrophilicity Index (ω) | χ² / (2η) | ~ 3.0 to 4.5 | Propensity to accept electrons |

Note: The typical values are estimated based on DFT calculations of structurally similar aromatic compounds containing trifluoromethyl and carboxylic acid groups. mdpi.comresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attacks and for understanding intermolecular interactions. nih.gov

The MEP map is color-coded to indicate different potential regions:

Red: Represents regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue: Represents regions of most positive electrostatic potential, indicating electron-deficient areas. These are favorable sites for nucleophilic attack.

Green/Yellow: Represents regions of near-zero or intermediate potential.

For this compound, the MEP map would likely show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atoms of the carboxylic acid group and the fluorine atoms of the trifluoromethyl group. These areas are susceptible to interaction with positive charges or electrophiles. mdpi.comresearchgate.net

Positive Potential (Blue): Localized on the acidic hydrogen atom of the carboxylic acid group, making it the most likely site for deprotonation and interaction with nucleophiles. The hydrogen atoms on the aromatic ring and isopropyl group would show a lesser positive potential.

Prediction of Vibrational Frequencies and Simulated Spectra

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. nih.gov These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors, so they are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov

Analyzing the vibrational modes allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of different functional groups within the molecule. For this compound, key vibrational modes would include:

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description of Motion |

|---|---|---|

| O-H Stretch | 3200 - 3500 (broad) | Stretching of the hydroxyl group in the carboxylic acid dimer |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on the benzene ring |

| Aliphatic C-H Stretch | 2850 - 3000 | Stretching of C-H bonds in the isopropyl group |

| C=O Stretch | 1680 - 1710 | Stretching of the carbonyl double bond in the carboxylic acid |

| Aromatic C=C Stretch | 1450 - 1600 | In-plane stretching of carbon-carbon bonds in the benzene ring |

| C-O Stretch | 1210 - 1320 | Stretching of the carbon-oxygen single bond in the carboxylic acid |

| C-F Stretch | 1100 - 1350 | Asymmetric and symmetric stretching of C-F bonds in the CF₃ group |

| O-H Bend | 900 - 950 (broad) | Out-of-plane bending of the hydroxyl group in the dimer |

Note: Wavenumber ranges are based on published DFT studies of substituted benzoic acids and compounds with trifluoromethyl groups. mdpi.comijtsrd.comresearchgate.net

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum mechanics calculations are excellent for studying single molecules (in the gas phase or with implicit solvent models), Molecular Dynamics (MD) simulations are better suited for exploring the behavior of molecules in a condensed phase (like a solution) over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into dynamic processes, solvent effects, and intermolecular interactions.

For this compound, MD simulations could be used to:

Study Solvation: Analyze how solvent molecules (e.g., water, ethanol) arrange themselves around the solute molecule. This includes the formation of hydrogen bonds between the solvent and the carboxylic acid group.

Investigate Dimerization: Benzoic acids are well-known to form stable hydrogen-bonded dimers in nonpolar solvents and in the solid state. acs.org MD simulations can model this self-association process, calculating the stability and lifetime of these dimers. acs.org The simulations can provide details on the specific interactions, such as the strong O-H···O hydrogen bonds, that drive this process.

Analyze Conformational Dynamics: MD can track the transitions between different conformers in solution, revealing the flexibility of the isopropyl and carboxylic acid groups and how the solvent influences their preferred orientations.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analog Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used in medicinal chemistry and materials science to correlate the chemical structure of compounds with their biological activity or physicochemical properties. researchgate.net These models are essential for designing new analogs of a lead compound with improved characteristics.

The development of a QSAR/QSPR model for analogs of this compound would involve several steps:

Data Set Collection: A series of structurally related analogs would be synthesized, and their biological activity (e.g., enzyme inhibition) or a specific property (e.g., solubility) would be measured experimentally.

Descriptor Calculation: For each molecule in the series, a large number of molecular descriptors would be calculated. These numerical descriptors encode different aspects of the molecular structure, including:

Topological descriptors: Describe atomic connectivity (e.g., Balaban index). nih.gov

Shape descriptors: Describe the 3D shape of the molecule (e.g., Kier's shape indices). nih.gov

Quantum chemical descriptors: Include properties like HOMO/LUMO energies, dipole moment, and surface charges.

Physicochemical descriptors: Represent properties like hydrophobicity (LogP) and molar refractivity. nih.gov

Model Generation and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links a subset of the calculated descriptors to the observed activity/property. dergipark.org.tracs.org The predictive power of the model is rigorously tested using internal and external validation techniques.

Analog Design: Once a robust and predictive model is established, it can be used to predict the activity or property of new, unsynthesized analogs of this compound. This allows chemists to prioritize the synthesis of candidates that are most likely to have the desired characteristics, saving time and resources.

For instance, a QSAR study on benzoic acid derivatives might reveal that increased hydrophobicity and the presence of specific electronic features are crucial for a particular biological activity. nih.gov This information would guide the design of new analogs with modified substituents to optimize these properties.

Applications of 3 Isopropyl 5 Trifluoromethyl Benzoic Acid As a Chemical Building Block and Scaffold

Role in the Synthesis of Pharmacologically Relevant Scaffolds and Lead Compounds

3-Isopropyl-5-(trifluoromethyl)benzoic acid is a substituted aromatic carboxylic acid that serves as a specialized building block in synthetic organic chemistry. Its unique structure, featuring a hydrophobic isopropyl group and an electron-withdrawing trifluoromethyl group, makes it a valuable precursor for the synthesis of complex molecules with potential pharmacological applications. The strategic placement of these functional groups can influence the physicochemical properties of resulting compounds, such as lipophilicity and metabolic stability, which are critical parameters in drug design. While extensive research detailing the direct incorporation of this specific acid into named drug candidates is limited in publicly accessible literature, the utility of closely related trifluoromethyl-substituted benzoic acids is well-established for creating pharmacologically active agents, such as substance P (neurokinin-1) receptor antagonists google.com.

Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, involving the synthesis of a series of structurally related compounds to determine how specific chemical features affect their biological activity. The core scaffold of this compound is well-suited for such studies. By modifying the carboxylic acid group (e.g., converting it to amides, esters, or ketones) or by further substitution on the aromatic ring, chemists can systematically probe the molecular interactions between the target compound and a biological receptor.

Research on other substituted benzoic acid derivatives has demonstrated that the type and position of substituents have a notable influence on the biological activity of the final compounds mdpi.com. For instance, in the development of antimicrobial agents, the substitution pattern on a benzoic acid moiety attached to a benzimidazolone core was found to be critical for both antibacterial and antifungal efficacy nih.govresearchgate.netnih.gov. Although specific SAR studies centered on this compound are not widely published, its distinct electronic and steric properties make it an important tool for researchers to generate new derivatives and explore novel regions of chemical space to optimize lead compounds.

Incorporation into Biologically Active Heterocyclic Systems (e.g., pyrazoles, benzimidazolones)

Heterocyclic compounds are a cornerstone of modern pharmaceuticals, and benzoic acids are key starting materials for their synthesis. The carboxylic acid group of this compound can be readily activated and reacted with various nucleophiles to form larger, more complex heterocyclic systems.

Benzimidazolones: These scaffolds are present in various therapeutic agents nih.gov. The synthesis of N-acylated benzimidazolones often involves the reaction of a benzimidazolone core with an acyl chloride, which can be prepared from the corresponding benzoic acid mdpi.comnih.govnih.gov. Using 3-Isopropyl-5-(trifluoromethyl)benzoyl chloride (derived from the title acid) in such a synthesis would yield novel benzimidazolone derivatives. The trifluoromethyl group is known to enhance pharmacokinetic properties, and its combination with an isopropyl group could lead to compounds with unique biological profiles.

Pyrazoles: The pyrazole (B372694) ring is another privileged scaffold in medicinal chemistry, found in drugs with a wide range of activities jmchemsci.com. While there are various synthetic routes to pyrazoles, substituted phenyl groups are common components. For example, derivatives containing 3,5-bis(trifluoromethyl)phenyl groups have been synthesized and shown to act as potent inhibitors of drug-resistant bacteria mdpi.com. By analogy, this compound can serve as a precursor to introduce the 3-isopropyl-5-(trifluoromethyl)phenyl moiety into a pyrazole structure, potentially leading to the discovery of new therapeutic agents.

Utilization in Material Science and Polymer Chemistry

The unique properties imparted by fluorine atoms, such as high thermal stability, chemical resistance, and low surface energy, make fluorinated compounds attractive for applications in material science.

Incorporation into Polymeric Structures for Specific Properties

Development of Functional Organic Materials

The development of novel functional organic materials for electronics, optics, and other advanced applications often relies on custom-synthesized molecules with tailored properties. While there is a lack of specific published research on the use of this compound for this purpose, its defined structure and the presence of the trifluoromethyl group suggest potential utility in creating liquid crystals, functional dyes, or other specialized organic materials.

Applications in Agrochemical and Industrial Synthesis

In the agrochemical industry, highly substituted and fluorinated organic molecules are often sought for their enhanced biological activity and stability. Benzimidazolone derivatives, for which benzoic acids can be precursors, are recognized as important intermediates in the production of pesticides researchgate.net. Furthermore, 3-(Trifluoromethyl)benzoic acid is a known environmental transformation product of the herbicide flurtamone, indicating a link between this class of compounds and agrochemicals nih.gov. These examples highlight the potential relevance of this compound as a building block for the discovery and synthesis of new active ingredients for crop protection, although direct applications have not been documented.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁F₃O₂ |

| Molecular Weight | 232.20 g/mol |

| Monoisotopic Mass | 232.07112 Da |

| XlogP (Predicted) | 3.5 |

| InChIKey | CXEKUPCEXHYDHV-UHFFFAOYSA-N |

Data sourced from PubChem uni.lu.

Table 2: Examples of Heterocyclic Scaffolds Synthesized from Benzoic Acid Derivatives

| Heterocycle | Precursor Type | Potential Application | Reference |

|---|---|---|---|

| N-Acylated Benzimidazolone | Substituted Benzoic Acid | Antimicrobial Agents | nih.govresearchgate.netnih.gov |

| Substituted Pyrazole | Substituted Phenyl Hydrazine / Acetophenone | Antibacterial Agents | mdpi.com |

This table illustrates the general synthetic utility of substituted benzoic acids in creating pharmacologically relevant scaffolds.

As a Chiral Auxiliary or Chiral Derivatizing Agent (CDA) for Absolute Configuration Assignment

Currently, there is a lack of available scientific literature detailing the specific application of this compound as a chiral auxiliary or a chiral derivatizing agent (CDA) for the assignment of absolute configurations. While trifluoromethyl-containing aromatic compounds are of significant interest in stereochemistry, research has focused on other molecules with similar structural motifs for these applications.

For instance, a related compound, the axially chiral 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic acid (TBBA), has been investigated as a CDA. nih.govacs.orgnih.gov This agent is used to convert a chiral molecule into two distinct diastereomers, which can then be analyzed by NMR spectroscopy to determine the spatial arrangement of substituents at the chiral center. acs.orgnih.gov Specifically, the trifluoromethyl group in TBBA acts as a sensor in ¹⁹F NMR spectroscopy, detecting the shielding effects induced by the different substituents of the chiral analyte. nih.gov This method has been applied to determine the absolute α-configuration of various primary amines and secondary alcohols. nih.gov

Studies on TBBA have demonstrated its potential as an effective CDA, in some cases showing greater efficiency in creating distinguishable chemical shifts between diastereomers compared to standard agents like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). nih.gov A proposed conformational model for TBBA derivatives has been used to reliably assign the absolute configuration for a number of compounds. nih.gov However, it is important to note that the reliability of such assignments can be influenced by factors like intramolecular hydrogen bonding and steric hindrance, which can alter the conformational equilibrium and potentially lead to incorrect assignments. acs.orgnih.gov

While these findings on TBBA are significant in the field of stereochemical analysis, it is crucial to reiterate that similar research and detailed findings on the application of this compound for these purposes are not present in the current body of scientific literature. Therefore, no detailed research findings or data tables for this compound in this specific context can be provided.

Q & A

Q. Critical Factors :

- Temperature : Higher temperatures (>100°C) accelerate trifluoromethylation but may degrade sensitive intermediates.

- Catalyst Choice : Pd/Cu systems improve regioselectivity for the 5-position .

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may complicate purification.

Q. Case Study :

- Disordered CF₃ Groups : In a 2024 study, SHELXL’s PART instruction resolved rotational disorder by splitting the CF₃ group into two orientations (occupancy ratio 60:40) .

- Hydrogen-Bond Analysis : Mercury’s "Packing Feature" tool revealed intermolecular O-H···O interactions stabilizing the crystal lattice .

Q. Workflow :

Data Collection → SHELXS/SHELXD (Solution) → SHELXL (Refinement with restraints) → Mercury (Validation/Visualization)

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Q. Methodological Answer :

- ¹⁹F NMR : Directly confirms the presence and electronic environment of the -CF₃ group (δ ≈ -60 to -65 ppm) .

- IR Spectroscopy : Identifies carboxylic acid O-H stretches (2500–3000 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) .

- LC-MS : Validates molecular weight ([M-H]⁻ ion at m/z 260.1) and detects impurities .

Q. Data Interpretation Tips :

- ¹H NMR Splitting : The isopropyl group’s methine proton appears as a septet (J = 6–7 Hz) .

- X-ray Diffraction : Resolves regiochemical ambiguities in substituted benzoic acids .

Advanced: How can computational modeling predict the biological activity of this compound analogs?

Q. Methodological Answer :

Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) .

QSAR Modeling : Correlate substituent effects (e.g., logP from -CF₃/-iPr groups) with bioactivity .

MD Simulations : Assess binding stability over 100-ns trajectories (GROMACS/AMBER) .

Q. Example :

- COX-2 Inhibition : The -CF₃ group’s electron-withdrawing effect enhances binding to COX-2’s hydrophobic pocket (ΔG = -9.2 kcal/mol) .

- Meta-Substitution : The 5-CF₃/3-iPr arrangement minimizes steric clashes in enzyme active sites .

Basic: How do researchers address contradictory data in reaction optimization studies for this compound?

Methodological Answer :

Contradictions (e.g., variable yields in trifluoromethylation) are resolved via:

Design of Experiments (DoE) : Taguchi or Box-Behnken models to isolate critical variables (catalyst loading, temperature) .

In Situ Monitoring : ReactIR tracks intermediate formation, identifying side reactions .

Reproducibility Checks : Compare results across solvents (e.g., DMF vs. THF) and batches .

Case Example : A 2023 study found that trace water in DMF reduced CuI catalyst efficiency, lowering yields by 20% .

Advanced: What strategies improve the metabolic stability of this compound in drug discovery?

Q. Methodological Answer :

Q. Methodological Answer :

- PPE : Use nitrile gloves, safety goggles, and fume hoods due to irritant properties .

- Waste Disposal : Neutralize with aqueous NaHCO₃ before disposal in halogenated waste containers .

- Storage : Keep in amber vials at -20°C to prevent photodegradation or moisture absorption .

Advanced: How does the trifluoromethyl group influence intermolecular interactions in solid-state structures?

Q. Methodological Answer :

- Hydrophobic Interactions : The -CF₃ group participates in fluorous interactions, stabilizing crystal packing .

- Dipole-Dipole Effects : The strong C-F dipole creates electrostatic interactions with adjacent aromatic π-systems .

- H-Bond Disruption : -CF₃ can weaken traditional O-H···O networks, leading to polymorphic variations .

Case Study : In a 2024 polymorph screen, Form I (with CF₃···π interactions) exhibited higher thermal stability (Tm = 215°C) than Form II (Tm = 198°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.